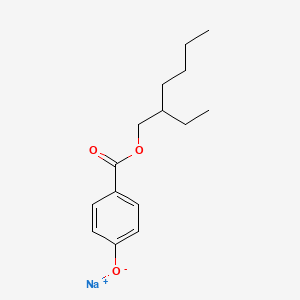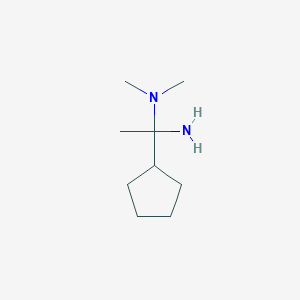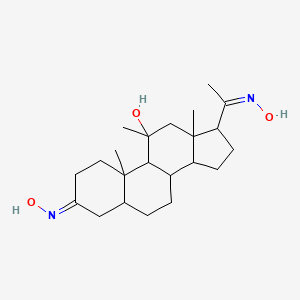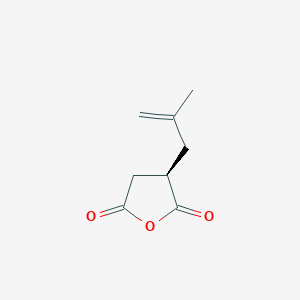
Sodium 2-ethylhexyl 4-oxidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-ethylhexyl 4-oxidobenzoate is a chemical compound with the molecular formula C15H21NaO3 and a molecular weight of 272.31521 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-ethylhexyl 4-oxidobenzoate typically involves the esterification of 2-ethylhexanol with 4-hydroxybenzoic acid, followed by neutralization with sodium hydroxide . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-ethylhexyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2-ethylhexyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Wirkmechanismus
The mechanism of action of Sodium 2-ethylhexyl 4-oxidobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its UV-absorbing properties are due to its ability to absorb and dissipate UV radiation, protecting the skin from harmful effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 2-oxidobenzoate: Similar in structure but differs in its sodium salt form and applications.
2-ethylhexyl 4-methoxycinnamate: Another UV-absorbing compound used in sunscreens.
Uniqueness
Sodium 2-ethylhexyl 4-oxidobenzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of UV-absorbing capabilities and potential biological activities makes it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
74997-72-1 |
|---|---|
Molekularformel |
C15H21NaO3 |
Molekulargewicht |
272.31 g/mol |
IUPAC-Name |
sodium;4-(2-ethylhexoxycarbonyl)phenolate |
InChI |
InChI=1S/C15H22O3.Na/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13;/h7-10,12,16H,3-6,11H2,1-2H3;/q;+1/p-1 |
InChI-Schlüssel |
ISCKUIBTVLMXRZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)











